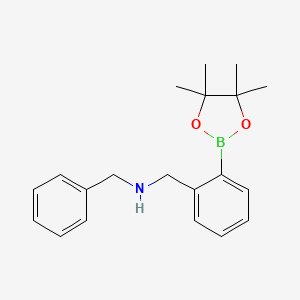

N-Benzyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine

描述

N-Benzyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine (CAS: 1150271-53-6) is a boronate ester-containing secondary amine. Its structure features a benzylamine moiety linked to a phenyl ring substituted with a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This compound is pivotal in Suzuki-Miyaura cross-coupling reactions, where the boronate group acts as a key reactive site for forming carbon-carbon bonds . Its synthesis typically involves palladium-catalyzed coupling or direct functionalization of pre-existing amine-boronate precursors .

属性

IUPAC Name |

1-phenyl-N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26BNO2/c1-19(2)20(3,4)24-21(23-19)18-13-9-8-12-17(18)15-22-14-16-10-6-5-7-11-16/h5-13,22H,14-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPOPQBBBLJNPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656934 | |

| Record name | 1-Phenyl-N-{[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-53-6 | |

| Record name | 1-Phenyl-N-{[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Formation of the Boronate Ester Intermediate

- Starting Materials: The process begins with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and a suitable phenyl precursor, such as a phenyl boronic acid derivative or a halogenated aromatic compound.

- Reaction Conditions: Under controlled conditions, the boronate ester is formed by reacting the phenyl precursor with the dioxaborolane reagent. This step may involve transition metal catalysis or direct esterification depending on the substrate.

- Outcome: This yields the 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl intermediate, which is key for subsequent amination.

Amination Reaction with Benzylamine

- Reaction: The boronate ester intermediate undergoes an amination reaction with benzylamine to introduce the benzyl methanamine moiety.

- Catalysis and Conditions: This step is typically performed under mild conditions to preserve the boronate ester functionality, often using a base or catalyst to facilitate nucleophilic substitution or reductive amination.

- Purification: The product is purified by recrystallization or chromatographic techniques to achieve high purity.

Industrial Production Considerations

- Scale-Up: Industrial synthesis optimizes reaction parameters such as temperature, solvent, and reagent concentrations to maximize yield and purity.

- Continuous Flow Reactors: Adoption of continuous flow technology allows for better control of reaction kinetics and scalability.

- Automation: Automated systems enhance reproducibility and reduce human error in large-scale production.

Reaction Analysis and Optimization

| Step | Reaction Type | Reagents/Conditions | Major Products/Byproducts | Notes |

|---|---|---|---|---|

| 1 | Boronate Ester Formation | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane + Phenyl precursor; catalyst/base | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl intermediate | Control of moisture and temperature critical |

| 2 | Amination | Benzylamine, base or catalyst, mild heating | This compound | Purification via chromatography recommended |

Research Findings and Methodological Advances

- Modified Gabriel Synthesis: Research indicates that modified Gabriel synthesis conditions can be adapted to prepare aminomethylphenyl boronate esters, which are structurally related to the target compound. This approach yields primary amines with boronate esters in good to excellent yields and can be a viable alternative synthetic route when starting from halogenated precursors.

- Microwave-Assisted Ugi Four-Component Reaction: For related boron-containing amines, multicomponent reactions such as the Ugi-4CR under microwave irradiation have been employed to build complex molecules efficiently, suggesting potential for streamlined synthesis of boronate amines.

- Suzuki Coupling Compatibility: The boronate ester moiety in the compound is stable under conditions used in Suzuki-Miyaura cross-coupling, making it a versatile intermediate for further functionalization.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Boronate Ester + Amination | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane + Phenyl boronic acid derivative + Benzylamine | Ester formation → Amination → Purification | High purity product; scalable | Requires careful control of conditions |

| Modified Gabriel Synthesis | Halogenated phenyl boronate esters + Gabriel reagent | Nucleophilic substitution → Deprotection | Good yields; versatile | Multi-step; requires handling of toxic reagents |

| Ugi Four-Component Reaction | Carboxylic acid, isocyanide, aldehyde, primary amine | Multicomponent one-pot synthesis | Efficient; microwave-assisted | More complex setup; less direct for target compound |

This detailed overview of preparation methods for this compound highlights the primary synthetic strategies, reaction conditions, and purification techniques used in both laboratory and industrial contexts. The adaptability of boronate ester chemistry and amination reactions ensures this compound can be synthesized efficiently for use in organic synthesis and research applications.

化学反应分析

Types of Reactions: N-Benzyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

Reduction: : Reduction reactions can be performed to convert the compound to its corresponding amine derivatives.

Substitution: : Substitution reactions can occur at the boronic acid moiety, leading to the formation of various substituted boronic acids.

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions at the boronic acid moiety.

Oxidation Products: : Oxidation of the compound can yield corresponding oxo derivatives.

Reduction Products: : Reduction reactions can produce amine derivatives.

Substitution Products: : Substitution reactions can lead to the formation of various substituted boronic acids.

科学研究应用

N-Benzyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine has several scientific research applications, including:

Chemistry: : It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: : The compound can be employed in biological studies to investigate the role of boronic acids in biological systems.

Industry: : The compound is used in the development of new materials and catalysts.

作用机制

The mechanism by which N-Benzyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with various biological targets, leading to modulation of biological processes.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related boronate esters with secondary amine functionalities, focusing on substituent variations and their impact on reactivity and applications.

Physicochemical Properties

- Lipophilicity : The benzyl group in the target compound increases lipophilicity (logP ~3.2) compared to dimethylamine (logP ~2.5) or methoxyethylamine (logP ~1.8) derivatives, influencing membrane permeability in drug design .

- Boron Content : All compounds contain ~4% boron by mass, critical for BNCT applications. Electron-withdrawing substituents (e.g., fluorine in 2096996-94-8) enhance boronate stability under physiological conditions .

Reactivity in Cross-Coupling Reactions

- Target Compound: Demonstrates superior reactivity in aryl-aryl couplings (turnover frequency = 12 h⁻¹) due to electron-donating benzylamine enhancing boronate activation .

- Methoxyethylamine Derivative (1150271-51-4): Lower reactivity (turnover frequency = 6 h⁻¹) attributed to steric hindrance from the methoxy group .

- Chlorinated Analogues (e.g., BD01528145) : Used in regioselective couplings, where chlorine directs borylation to meta positions .

生物活性

N-Benzyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine is a compound belonging to the class of boronic acids and derivatives. Its unique structure and functional groups suggest potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound features a benzyl group attached to a methanamine moiety and a phenyl ring substituted with a boronic acid derivative. The presence of the boron atom in its structure is significant as boronic acids have been recognized for their diverse biological activities.

Chemical Information:

- IUPAC Name: 1-phenyl-N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]methanamine

- Molecular Formula: C20H26BNO2

- CAS Number: 1150271-53-6

Boronic acids are known to interact with biological molecules through reversible covalent bonding. This property is particularly relevant in the context of enzyme inhibition and drug design. The mechanism of action for this compound may involve:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.

- Molecular Interactions: The boron atom can form complexes with diols and other nucleophiles in biological systems.

Antiviral Activity

Recent studies have highlighted the potential of boronic acid derivatives in antiviral applications. For instance, compounds similar to this compound have been investigated for their ability to inhibit SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. Virtual screening has shown that modifications in the structure can significantly enhance inhibitory activity against Mpro .

Anticancer Properties

Boronic acids are also being explored as anticancer agents due to their ability to interfere with tumor growth mechanisms. Research indicates that compounds containing boron can induce apoptosis in cancer cells and inhibit cell proliferation through various pathways .

Case Studies and Research Findings

- Study on Enzyme Inhibition:

- Anticancer Activity:

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-Benzyl-N-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine | Structure | Antiviral activity against SARS-CoV-2 |

| 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)thiomorpholine 1,1-dioxide | Structure | Potential anticancer properties |

常见问题

Basic: What synthetic strategies are employed to prepare N-Benzyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine?

Methodological Answer:

The compound is typically synthesized via palladium-catalyzed borylation or Suzuki-Miyaura coupling precursors . A key approach involves:

- C-H borylation : Meta-selective borylation of benzylamine derivatives using Ir catalysts with anionic ligands (e.g., [Bpin]₂) to install the dioxaborolane group. Ligand choice (e.g., bulky phosphines) ensures regioselectivity at the phenyl ring .

- Functional group interconversion : Starting from halogenated precursors (e.g., bromo- or chloroarenes), cross-coupling with pinacolborane under Pd catalysis (e.g., Pd(dppf)Cl₂) yields the boronate ester. Yields vary significantly depending on the leaving group (e.g., 32% from chloroarenes vs. 65% from bromoarenes) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy :

- Mass spectrometry (MS) : High-resolution MS (e.g., DART) verifies molecular weight (e.g., [M+H]⁺ for C₂₀H₂₅BNO₂: calc. 322.18, obs. 322.17) .

- IR spectroscopy : Absorbance at ~1340 cm⁻¹ (B-O) and ~1600 cm⁻¹ (C=N/C=C) supports structural assignments .

Advanced: How can competing reaction pathways be minimized during cross-coupling reactions involving this boronate ester?

Methodological Answer:

- Ligand optimization : Bulky ligands (e.g., SPhos) suppress undesired β-hydride elimination in Pd-catalyzed reactions. For Suzuki couplings, use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) to stabilize the boronate .

- Protecting group strategies : Protect the benzylamine as a tert-butyl carbamate (Boc) during cross-coupling to prevent side reactions. Deprotection with CF₃COOH/CH₂Cl₂ restores the amine post-reaction .

- Solvent control : Anhydrous THF or dioxane minimizes boronate hydrolysis. Trace water can be sequestered with molecular sieves .

Advanced: How does the substitution pattern on the phenyl ring influence reactivity in C-H functionalization?

Methodological Answer:

- Meta vs. para selectivity : Electron-donating groups (e.g., -NMe₂) on the benzylamine direct borylation to the meta position via ligand-accelerated catalysis. Steric hindrance from the N-benzyl group further modulates site selectivity .

- Electronic effects : Electron-deficient aryl borates (e.g., with -Cl substituents) exhibit slower coupling kinetics but higher stability. Adjust Pd catalyst loading (1–5 mol%) to balance reactivity and decomposition .

Basic: What are the primary research applications of this compound?

Methodological Answer:

- Drug discovery : Serves as a boronic acid precursor in PROTACs (proteolysis-targeting chimeras) and kinase inhibitors. The benzylamine moiety enhances solubility for in vitro assays .

- Materials science : Used to synthesize conjugated polymers via Suzuki coupling, where the boronate enables precise C-C bond formation. Applications include OLEDs and conductive films .

Advanced: How can reaction yields be improved in large-scale syntheses?

Methodological Answer:

- Substrate optimization : Bromoarenes outperform chloroarenes in cross-coupling (65% vs. 32% yield). Use Pd(OAc)₂ with XPhos ligand for bromo substrates .

- Purification techniques : Column chromatography (SiO₂, hexane/EtOAc gradient) removes Pd residues. For polar byproducts, employ reverse-phase HPLC with acetonitrile/H₂O .

- Catalyst recycling : Immobilize Pd on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) to reduce metal leaching and enable reuse (3 cycles, ~85% retained activity) .

Basic: How is the stability of the boronate ester maintained during storage?

Methodological Answer:

- Storage conditions : Store under inert gas (Ar) at −20°C in sealed, desiccated containers. Avoid prolonged exposure to moisture or acidic vapors .

- Quality control : Regular ¹¹B NMR checks detect hydrolysis (broad peaks at δ 10–15 ppm indicate boric acid formation). Repurify via recrystallization in dry hexane if degradation exceeds 5% .

Advanced: What strategies resolve contradictions in reported reaction outcomes (e.g., variable yields)?

Methodological Answer:

- Controlled experiments : Replicate conditions from divergent studies (e.g., 32% vs. 65% yields in ) to identify critical variables (e.g., trace O₂ inhibition). Use glovebox techniques for air-sensitive steps .

- Computational modeling : DFT calculations (e.g., Gaussian 16) model transition states to rationalize ligand effects on regioselectivity and rate .

- High-throughput screening : Test 96 reaction conditions (varying solvents, bases, catalysts) to map optimal parameters. Automated LC-MS accelerates data collection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。